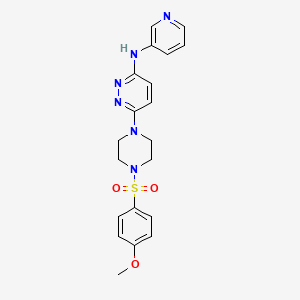

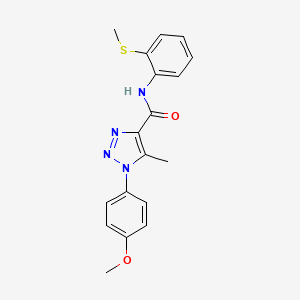

3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, using catalytically active mediums like ionic liquids, which offer advantages such as good yields, straightforward protocols, and mild reaction conditions. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate has been used in the synthesis of novel benzamide derivatives, showcasing the effectiveness of ionic liquids in such syntheses (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide is often characterized using techniques such as X-ray diffraction, which reveal the geometrical configuration and spatial arrangement of atoms within the molecule. Studies on related compounds have demonstrated the importance of hydrogen bonding and π-π stacking interactions in stabilizing their crystal structures (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include regio- and stereo-controlled rearrangements. These reactions are critical for understanding the reactivity and functional group transformations of such compounds, potentially leading to the synthesis of molecules with desired stereochemical configurations (Samimi, 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies have shown that the presence of nitro groups and pyrrolidine rings can significantly affect these properties, influencing the compound's stability, solubility, and overall behavior (Rybakov et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical reactions, are fundamental aspects of benzamide derivatives. These properties are often explored through studies on related molecules, shedding light on the mechanisms and outcomes of chemical transformations (Veinberg et al., 2013).

Aplicaciones Científicas De Investigación

Chemotherapeutic Potential

A study highlighted the chemotherapeutic potential of compounds related to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide. For instance, 4-iodo-3-nitrobenzamide was explored as a prodrug, which upon reduction in tumor cells, displayed a tumoricidal action. The compound demonstrated effective tumor cell death induction and reduced toxicity in animal models, suggesting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).

Neuroprotective Properties

Some derivatives of the compound have been studied for their neuroprotective properties. For example, 7-Nitroindazole, a derivative, has been shown to protect against neurological deficits induced by neurotoxins in animal models. This protective effect is believed to be linked to the inhibition of neuronal nitric oxide synthase, suggesting a role in neuroprotection and potential treatment avenues for neurodegenerative diseases like Parkinson's disease (Hantraye et al., 1996).

Antimalarial Activity

Compounds related to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide have also been studied for their antimalarial activity. Research on a series of similar compounds has revealed significant antimalarial potency against resistant strains of Plasmodium berghei in animal models, demonstrating potential for clinical trials in human malaria treatment (Werbel et al., 1986).

Investigating Neurological Disorders

Derivatives of the compound have been used to investigate the effects of sigma receptor ligands on cognitive dysfunctions in animal models. For instance, studies have shown that specific ligands can significantly mitigate cognitive dysfunctions induced by phencyclidine, suggesting potential therapeutic applications for cognitive disorders (Ogawa et al., 1994).

Propiedades

IUPAC Name |

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-10-14(5-7-17(12)22(25)26)19(24)20-15-6-8-16(13(2)11-15)21-9-3-4-18(21)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUKISCMBUFTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)

![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)

![(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2494924.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)